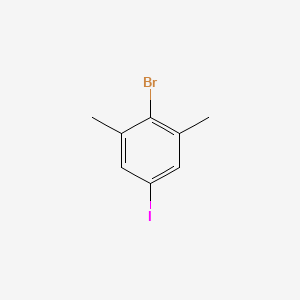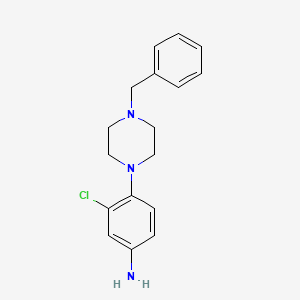
4-(4-Benzylpiperazin-1-yl)-3-chloroaniline
Overview
Description
4-(4-Benzylpiperazin-1-yl)-3-chloroaniline is a chemical compound that is structurally related to various pharmacologically active molecules. It contains a benzylpiperazine moiety, which is a common feature in compounds with potential central nervous system activity, and a chloroaniline group, which can contribute to various chemical properties and biological activities.
Synthesis Analysis
The synthesis of related benzylpiperazine derivatives has been explored in several studies. For instance, a novel synthesis of 4-substituted-(1-benzylpiperazin-2-yl)methanols starting from the methyl ester of (S)-serine has been described, which could potentially be adapted for the synthesis of this compound . Additionally, the synthesis of related compounds, such as 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride, has been achieved through bromination and amination steps, which could inform the synthesis route for the target compound .
Molecular Structure Analysis
The molecular structure and conformation of benzylpiperazine derivatives are crucial for their biological activity. Studies have used ab initio Hartree-Fock and Density Functional Theory (DFT) methods to calculate the molecular geometry and vibrational frequencies of related molecules . These methods could be applied to this compound to predict its most stable conformers and understand its molecular interactions.
Chemical Reactions Analysis
The chemical reactivity of benzylpiperazine derivatives can be influenced by the presence of substituents on the benzyl and piperazine rings. For example, the introduction of a chlorobenzyl group has been shown to confer high affinity and selectivity for the D(4) dopamine receptor subtype in related compounds . This suggests that the chloroaniline moiety in this compound may also play a significant role in its chemical reactivity and potential biological interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzylpiperazine derivatives, such as solubility, melting point, and stability, are important for their practical applications. The synthesis and characterization of these compounds typically involve techniques like IR, NMR, and mass spectroscopy to confirm their structures and properties . These methods would be essential for the comprehensive analysis of this compound to determine its suitability for further development in pharmaceutical applications.
Scientific Research Applications
Synthesis and Biological Properties
A study by Gevorgyan et al. (2017) described the synthesis of 3-(4-benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-one and its derivatives, which exhibited anti-inflammatory, analgesic, and peripheral n-cholinolytic activity. This research highlights the compound's potential in developing therapeutic agents with specific biological activities Gevorgyan, Gasparyan, Papoyan, Tumadzhyan, Tatevosyan, & Panosyan, 2017.
Antibacterial and Anti-Proliferative Activities
Another aspect of the compound's application is in the development of antimicrobial and anti-proliferative agents. A study conducted by Merugu, Ramesh, and Sreenivasulu (2010) involved the synthesis of benzyl piperazine with pyrimidine and isoindolinedione, showing promising antibacterial activity. This suggests the compound's utility in addressing microbial resistance and exploring new antimicrobial agents Merugu, Ramesh, & Sreenivasulu, 2010.
Central Nervous System Receptor Affinity
The compound's derivatives have also been explored for their affinity towards central nervous system receptors. Hodgetts et al. (2001) synthesized a series of novel 6-(4-benzylpiperazin-1-yl)benzodioxanes, identifying compounds with high affinity and selectivity for the D(4) dopamine receptor subtype, indicating potential applications in neurological research and drug development Hodgetts, Kieltyka, Brodbeck, Tran, Wasley, & Thurkauf, 2001.
Molecular Docking and Structural Analysis
Further, the compound's structural and chemical properties have been a subject of study, with implications for drug design and molecular docking. For example, Ranjith et al. (2022) conducted a comprehensive theoretical study on the molecular structure, chemical reactivity, and docking studies of a related derivative, providing insights into the compound's interaction with biological targets and its potential therapeutic applications Ranjith, Panicker, Sureshkumar, Armaković, Armaković, Alsenoy, & Anto, 2022.
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit significant antibacterial and antifungal activity . These compounds have been shown to interact with the crystal structure of oxidoreductase proteins , which play a crucial role in various biological processes, including cellular respiration and the breakdown of harmful substances.
Mode of Action
For instance, similar compounds have been found to inhibit oxidoreductase proteins , which could disrupt the normal functioning of these proteins and lead to the death of the microorganisms.
Biochemical Pathways
Given its potential antimicrobial activity, it may interfere with essential biochemical pathways in bacteria and fungi, leading to their death .
Result of Action
Based on the reported antimicrobial activity of similar compounds , it can be inferred that this compound may lead to the death of bacteria and fungi by disrupting essential biochemical processes.
Biochemical Analysis
Biochemical Properties
4-(4-Benzylpiperazin-1-yl)-3-chloroaniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with oxidoreductase enzymes, which are involved in redox reactions crucial for cellular metabolism . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their catalytic activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of serotonin receptors, which play a crucial role in neurotransmission and mood regulation . Additionally, it has been found to impact the expression of genes involved in metabolic pathways, thereby altering cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . This inhibition can lead to changes in gene expression, as the cellular environment adapts to the altered enzyme activity. Furthermore, the compound can activate other enzymes, enhancing their catalytic efficiency and influencing metabolic flux.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy and impact on cellular function. In vitro studies have demonstrated that the compound remains stable under specific conditions, maintaining its biochemical activity . Prolonged exposure can lead to degradation, resulting in reduced efficacy and potential changes in cellular responses.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low doses have been found to produce therapeutic effects, such as modulation of neurotransmitter activity and improvement in behavioral outcomes . Higher doses can lead to toxic effects, including adverse impacts on liver and kidney function. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It has been shown to influence the activity of cytochrome P450 enzymes, which are essential for the metabolism of various endogenous and exogenous compounds . This interaction can lead to changes in metabolite levels, affecting overall cellular metabolism and homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, enhancing its biochemical effects . The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular weight, which determine its ability to cross cellular membranes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been observed to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects . Targeting signals and post-translational modifications play a role in directing the compound to these compartments, ensuring its proper function and interaction with relevant biomolecules.
properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-3-chloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3/c18-16-12-15(19)6-7-17(16)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASJCBVHHUXXCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101209050 | |
| Record name | 3-Chloro-4-[4-(phenylmethyl)-1-piperazinyl]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101209050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55403-32-2 | |
| Record name | 3-Chloro-4-[4-(phenylmethyl)-1-piperazinyl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55403-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-[4-(phenylmethyl)-1-piperazinyl]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101209050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



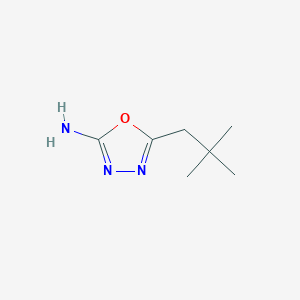
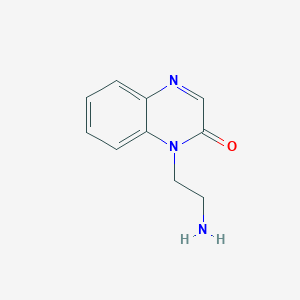
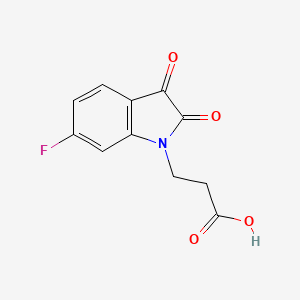





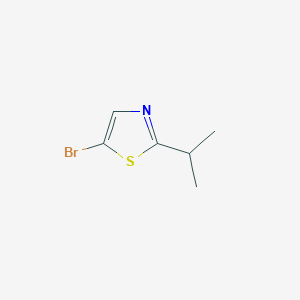
![tert-butyl N-[(1S,3R)-3-(cyanomethyl)cyclopentyl]carbamate](/img/structure/B1287009.png)
![2-Azabicyclo[2.2.1]hept-3-ylmethanol](/img/structure/B1287013.png)
![Ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B1287014.png)

